

(Rac)-Indoximod: A Technical Overview of Early-Phase Clinical Trials

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Compound of Interest

Compound Name: (Rac)-Indoximod

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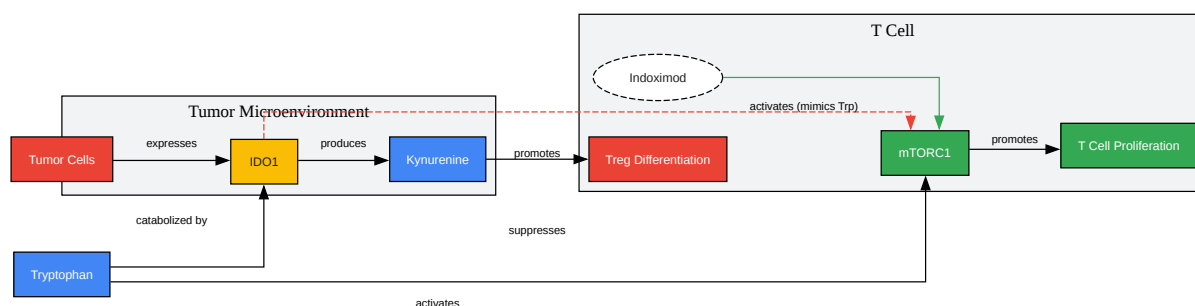
For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan, Indoximod aims to reverse the resulting immune-suppressive environment and enhance the efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core findings from early-phase clinical trials of **(Rac)-Indoximod**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has been shown to modulate the differentiation of CD4⁺ T cells via the aryl hydrocarbon receptor (AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg phenotype.[5]



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Indoximod's mechanism of action in the tumor microenvironment.

Early-Phase Clinical Trial Summary

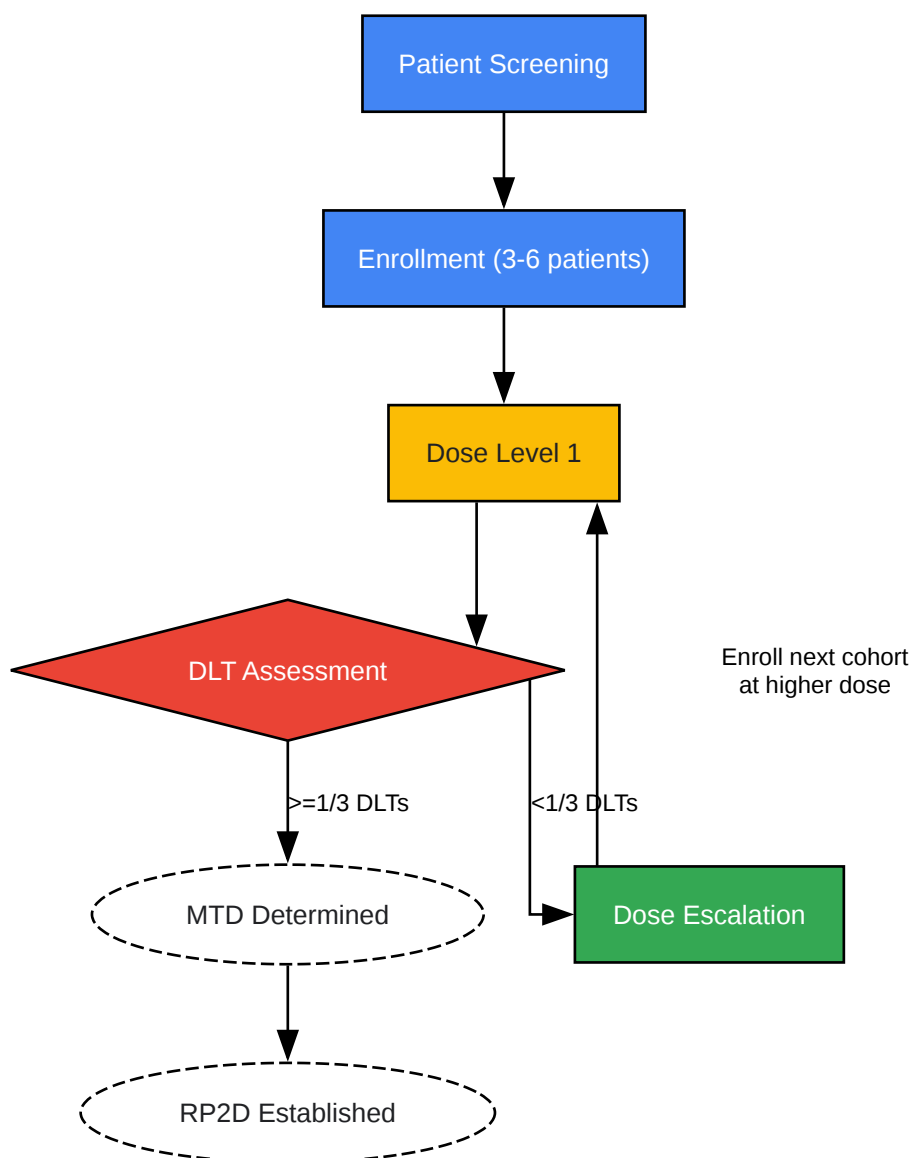
(Rac)-Indoximod has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with chemotherapy and immunotherapy. These studies have primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.

Phase I Monotherapy and Combination Trials

A foundational Phase I study in patients with advanced malignancies established the safety profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]

Another Phase I trial investigated Indoximod in combination with docetaxel in patients with metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase II dose of 1200 mg twice daily.[1][2]

A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the pediatric recommended Phase II dose determined to be 19.2 mg/kg/dose twice daily.[9][10]



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A generalized workflow for a 3+3 dose-escalation Phase I clinical trial.

Quantitative Data from Early-Phase Trials

The following tables summarize the key quantitative data from early-phase clinical trials of **(Rac)-Indoximod**.

Table 1: Pharmacokinetic Parameters of Indoximod

Parameter	Value	Population	Source
Tmax (Time to Peak Concentration)	2.9 hours	Adult patients with advanced malignancies	[7] [8] [11]
T1/2 (Half-life)	10.5 hours	Adult patients with advanced malignancies	[7] [8] [11]
Cmax at 2000 mg BID	~12 μ M	Adult patients with advanced malignancies	[7] [8]
Pharmacokinetic Plateau	Observed at doses above 1200 mg	Adult patients with advanced malignancies	[7] [8] [11]

Table 2: Safety and Tolerability - Common Adverse Events (Any Grade)

Adverse Event	Frequency	Population	Source
Fatigue	56.3% - 58.6%	Patients with metastatic solid tumors	[1] [2] [8]
Anemia	37.5% - 51.7%	Patients with metastatic solid tumors	[1] [2] [8]
Anorexia	37.5%	Patients with advanced malignancies	[8]
Hyperglycemia	48.3%	Patients with metastatic solid tumors	[1] [2]
Nausea	29.2% - 41.4%	Patients with metastatic solid tumors	[1] [2] [8]
Infection	44.8%	Patients with metastatic solid tumors	[1] [2]

Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.

Table 3: Preliminary Efficacy in Early-Phase Trials

Outcome	Value	Patient Population	Combination Therapy	Source
Partial Responses	4	Metastatic solid tumors	Docetaxel	[1] [2]
Stable Disease > 6 months	5	Advanced malignancies	Monotherapy	[7] [8]
Overall Response Rate (ORR)	53%	Advanced melanoma	Pembrolizumab	[3] [11]
Complete Response (CR)	18%	Advanced melanoma	Pembrolizumab	[3] [11]
Disease Control Rate (DCR)	73%	Advanced melanoma	Pembrolizumab	[3] [11]
Median Progression-Free Survival (PFS)	12.4 months	Advanced melanoma	Pembrolizumab	[3] [11]

Experimental Protocols

Patient Population and Eligibility Criteria

Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid tumors who had failed standard therapies.[\[2\]](#)[\[7\]](#)[\[8\]](#) Key inclusion criteria generally included:

- Histologically or cytologically confirmed malignancy[\[12\]](#)
- Measurable disease as per RECIST 1.1[\[12\]](#)
- Age ≥18 years (for adult trials)[\[8\]](#)
- Adequate organ and marrow function[\[8\]](#)[\[13\]](#)
- ECOG performance status of 0 or 1[\[12\]](#)

Exclusion criteria often included:

- Chemotherapy within 3 weeks prior to enrollment[8]
- Untreated brain metastases[8]
- Active autoimmune disease[8][13]
- Prior therapy with an IDO1 inhibitor[12]

Dosing and Administration

Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-escalation studies, the dose was increased in successive cohorts of patients following a 3+3 design until the MTD was reached or a recommended Phase II dose was established.[1][8]

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such as C_{max}, T_{max}, AUC, and half-life.[8]

Safety and Efficacy Assessments

Safety was monitored through the regular recording of adverse events, physical examinations, and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]

Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at regular intervals during treatment.[11] Responses were typically evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[12]

Conclusion

Early-phase clinical trials of **(Rac)-Indoximod** have demonstrated a favorable safety and tolerability profile, both as a monotherapy and in combination with other anti-cancer agents.

The pharmacokinetic data have informed the selection of a recommended Phase II dose. While preliminary efficacy signals are encouraging, particularly in combination with immune checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of significant interest in the field of immuno-oncology.

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